N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines elements of pyrazolo[3,4-d]pyridazine and acetamide functionalities, making it a subject of interest in various scientific studies.
This compound can be classified under the category of pyrazole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is with a molecular weight of approximately 462.53 g/mol. The compound is often used in research settings to explore its pharmacological properties and potential therapeutic applications .
The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence to improve yield and purity .
The molecular structure of N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide can be represented using various structural notations:
Cc(cc1)c(C)cc1N1N=C2c(cc(cc3)C(NCc(ccc(OC)c4)c4OC)=O)c3NC=C2C1=O
The compound features multiple functional groups including methoxy groups which enhance its solubility and potentially its biological activity. The presence of the pyrazole ring contributes to its chemical reactivity and interaction with biological targets .
N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide can participate in various chemical reactions:
Understanding these reactions is crucial for further functionalization or degradation studies relevant to drug development .
The mechanism of action for N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is primarily linked to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may exhibit anti-cancer properties by inhibiting cell proliferation through apoptosis induction or cell cycle arrest mechanisms. The exact pathways would require detailed biological assays to elucidate the specific interactions at the molecular level .
The physical properties of N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on substituents present on the aromatic rings .
N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide has potential applications in:
Research continues into optimizing this compound's pharmacological profile to maximize its therapeutic potential while minimizing side effects .
CAS No.: 13465-08-2
CAS No.: 102-94-3
CAS No.: 98569-64-3
CAS No.: